molecular formula C22H18O B12553043 1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one CAS No. 147678-04-4

1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one

Cat. No.: B12553043
CAS No.: 147678-04-4
M. Wt: 298.4 g/mol
InChI Key: VVEHXEWDLIBCSS-UHFFFAOYSA-N
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Description

1-Phenyl-3-(3-phenylbicyclo[221]hepta-2,5-dien-2-yl)prop-2-en-1-one is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one typically involves the reaction of 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde with appropriate reagents under acid catalysis conditions . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one exerts its effects involves its interaction with molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde: A precursor in the synthesis of the target compound.

    Bicyclo[2.2.1]hepta-2,5-diene: A related compound with similar structural features.

    Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another bicyclic compound with different functional groups.

Uniqueness

1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one stands out due to its specific combination of a phenyl group and a bicyclic structure, which imparts unique chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

147678-04-4

Molecular Formula

C22H18O

Molecular Weight

298.4 g/mol

IUPAC Name

1-phenyl-3-(3-phenyl-2-bicyclo[2.2.1]hepta-2,5-dienyl)prop-2-en-1-one

InChI

InChI=1S/C22H18O/c23-21(16-7-3-1-4-8-16)14-13-20-18-11-12-19(15-18)22(20)17-9-5-2-6-10-17/h1-14,18-19H,15H2

InChI Key

VVEHXEWDLIBCSS-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(=C2C=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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